BenchChemオンラインストアへようこそ!

N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Medicinal chemistry Drug design Permeability

N,N-Diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235666-08-6, PubChem CID is a heterocyclic small molecule (C₁₂H₁₄N₄OS, MW 262.33 g/mol) comprising a thiazole-4-carboxamide scaffold with a pyrazin-2-yl substituent at the 2-position and an N,N-diethyl amide terminus. The compound belongs to the broader class of 2-substituted thiazole-4-carboxamide derivatives, a privileged scaffold in medicinal chemistry that has yielded ligands for metabotropic glutamate receptors (mGluR5), Pim kinases, stearoyl-CoA desaturase (SCD), and anticancer targets.

Molecular Formula C12H14N4OS
Molecular Weight 262.33
CAS No. 1235666-08-6
Cat. No. B2798302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
CAS1235666-08-6
Molecular FormulaC12H14N4OS
Molecular Weight262.33
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CSC(=N1)C2=NC=CN=C2
InChIInChI=1S/C12H14N4OS/c1-3-16(4-2)12(17)10-8-18-11(15-10)9-7-13-5-6-14-9/h5-8H,3-4H2,1-2H3
InChIKeyNWKCAMPZKSWSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235666-08-6): Core Chemical Identity and Structural Class for Procurement Screening


N,N-Diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235666-08-6, PubChem CID 49713451) is a heterocyclic small molecule (C₁₂H₁₄N₄OS, MW 262.33 g/mol) comprising a thiazole-4-carboxamide scaffold with a pyrazin-2-yl substituent at the 2-position and an N,N-diethyl amide terminus. [1] The compound belongs to the broader class of 2-substituted thiazole-4-carboxamide derivatives, a privileged scaffold in medicinal chemistry that has yielded ligands for metabotropic glutamate receptors (mGluR5), Pim kinases, stearoyl-CoA desaturase (SCD), and anticancer targets. [2] It is commercially available as a research-grade screening compound (Life Chemicals catalog F5828-0002) and is offered by multiple chemical suppliers for early-stage discovery. [3]

Why Generic Substitution of N,N-Diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide Is Not Straightforward: Structural Determinants of Function


Within the 2-(pyrazin-2-yl)thiazole-4-carboxamide chemotype, even minor alterations to the amide substituent produce non-interchangeable molecules. The N,N-diethyl group in this compound eliminates hydrogen-bond donor capacity (HBD = 0) while increasing lipophilicity (XLogP3 = 1.0) relative to primary or secondary amide analogs. [1] By contrast, the primary amide analog 2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235296-44-2) possesses an HBD of 1 and lower calculated logP, while the mono-ethyl analog N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235037-78-1) retains HBD = 1 with intermediate lipophilicity. [1] In kinase inhibitor and GPCR ligand design, the conversion of a primary amide to a tertiary amide frequently alters target affinity, selectivity, metabolic stability, and membrane permeability—parameters critical to both in vitro assay performance and in vivo translation. [2] Procuring a close analog without verifying these dimensions risks selecting a compound with divergent target engagement, solubility, or off-target profile, even if the core scaffold appears identical.

Quantitative Differentiation Evidence for N,N-Diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide vs. Closest Analogs


Hydrogen-Bond Donor Count: Tertiary Amide vs. Primary/Secondary Amide Analogs

The N,N-diethyl substitution eliminates the amide hydrogen-bond donor (HBD = 0), whereas the primary amide 2-(pyrazin-2-yl)thiazole-4-carboxamide and the secondary amide N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide each possess HBD = 1. This difference directly impacts passive membrane permeability, CNS penetration potential, and potential for P-glycoprotein efflux—parameters where HBD count is a well-validated predictor. [1][2]

Medicinal chemistry Drug design Permeability

Lipophilicity (XLogP3) Differentiation: Diethyl vs. Primary Amide Analogs

The target compound's calculated XLogP3 of 1.0 reflects the lipophilic contribution of the two ethyl groups on the tertiary amide. The primary amide comparator 2-(pyrazin-2-yl)thiazole-4-carboxamide is expected to exhibit lower logP (approximately 0.0–0.5 estimated by structural comparison, as the primary amide is significantly more polar). This difference in lipophilicity is expected to influence aqueous solubility, metabolic stability, and plasma protein binding in a predictable manner consistent with the thiazole-4-carboxamide class. [1]

Lipophilicity ADME Solubility

Rotatable Bond Count and Topological Polar Surface Area: Conformational Flexibility vs. Constrained Analogs

The target compound features 4 rotatable bonds and a topological polar surface area (TPSA) of 87.2 Ų. These values place it within favorable oral bioavailability space per the Veber rules (≤10 rotatable bonds, TPSA ≤ 140 Ų). Compared to analogs bearing bulkier N-substituents (e.g., N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide, CAS 1235634-68-0, which carries an additional benzyl group increasing rotatable bonds and TPSA), this compound offers reduced conformational entropy penalty upon binding while retaining sufficient flexibility for induced-fit target engagement. [1][2]

Drug-likeness Conformational analysis Bioavailability

Absence of Hydrogen-Bond Donor: Differentiation from All Primary and Secondary Amide Congeners

Within the broader thiazole-4-carboxamide patent landscape, the N,N-disubstituted amide motif (HBD = 0) is distinguished from the more common primary (HBD = 1) and secondary (HBD = 1) amides that dominate the exemplified compounds in patents such as US20060160857 (mGluR5 antagonists) and US9200004 (Pim kinase inhibitors). The absence of an H-bond donor alters the hydrogen-bonding pharmacophore and may shift target selectivity profiles away from targets that require amide NH hydrogen bonding, potentially reducing off-target interactions with proteases, certain kinases, or GPCRs that engage primary/secondary amides via the NH moiety. [1][2]

Selectivity Off-target Kinase profiling

Highest-Confidence Application Scenarios for N,N-Diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide Based on Differentiated Evidence


Diversity-Oriented or Kinase-Focused Screening Library Inclusion for CNS-Penetrant Hit Discovery

The combination of HBD = 0, XLogP3 = 1.0, TPSA = 87.2 Ų, and 4 rotatable bonds places this compound within favorable CNS drug-like space per multiparameter optimization criteria. [1] Procurement for CNS-targeted kinase or GPCR screening panels is supported by the structural precedent of thiazole-4-carboxamides as kinase inhibitors (Pim, EGFR, VEGFR-2) and mGluR5 antagonists in the patent literature. [2] The tertiary amide distinguishes this compound from the majority of exemplified congeners and may offer differentiated selectivity fingerprints worth profiling.

Structure-Activity Relationship (SAR) Expansion Around N,N-Disubstituted Amide Thiazole-4-Carboxamides

Given that most thiazole-4-carboxamide SAR in the patent literature is built on primary or secondary amides, this compound provides a valuable N,N-disubstituted amide data point. [1] Its calculated properties (particularly HBD = 0 and XLogP3 = 1.0) make it a suitable tool compound for probing the effect of amide NH deletion on target affinity, metabolic stability, and permeability within an established chemical series. Researchers can use this compound to benchmark whether tertiary amide substitution is tolerated or detrimental in their assay system of interest.

Physicochemical Property Benchmarking for ADME Assay Validation

The well-defined computed properties (MW 262.33, XLogP3 1.0, HBD 0, HBA 5, TPSA 87.2 Ų, rotatable bonds 4) [1] make this compound a candidate reference small molecule for validating computational ADME models or in vitro permeability assays (e.g., PAMPA, Caco-2). Its property set sits near the center of oral drug-like space and can serve as a calibration point when developing or cross-validating predictive models for the thiazole-4-carboxamide chemotype.

Negative Control or Selectivity Counter-Screen for Primary/Secondary Amide-Dependent Targets

For targets where the amide NH is a critical pharmacophoric element (e.g., certain protease active sites or kinase hinge regions that engage the NH), this compound—lacking any H-bond donor—may serve as a negative control or selectivity tool. [1] Its use in counter-screening can help deconvolute whether observed activity of related primary/secondary amides is driven by the NH interaction or by other scaffold features such as the pyrazine-thiazole core, thereby strengthening SAR interpretation. [2]

Quote Request

Request a Quote for N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.